
2,1,3-Benzoxadiazole-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole-4,7-diamine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the broader family of benzoxadiazoles, which are known for their applications in organic electronics, fluorescent dyes, and as building blocks in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4,7-diamine typically involves the cyclization of o-phenylenediamine with nitrous acid, followed by further functionalization. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron to yield 4,7-dibromo-2,1,3-benzoxadiazole, which can then be further reacted to introduce amino groups .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,1,3-Benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxadiazole derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydrobenzoxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit glutathione S-transferases, enzymes involved in detoxification processes. This inhibition can lead to the induction of apoptosis in cancer cells by activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) pathway .
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.
2,1,3-Benzoselenadiazole: Similar in structure but contains selenium, offering different electronic properties.
4,7-Dibromo-2,1,3-benzoxadiazole: A halogenated derivative used in further functionalization reactions
Uniqueness: 2,1,3-Benzoxadiazole-4,7-diamine stands out due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials with specific electronic properties .
Eigenschaften
CAS-Nummer |
215860-46-1 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |
InChI-Schlüssel |
QJPAUBXNKLEOLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




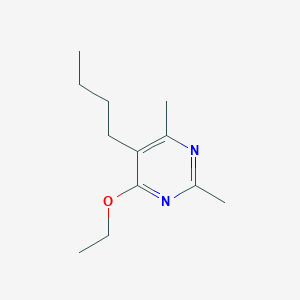
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)

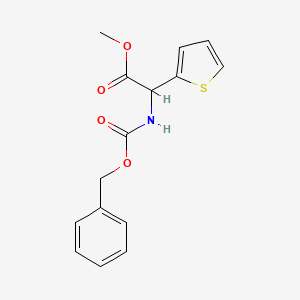
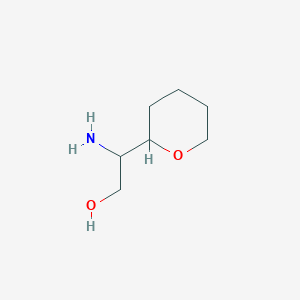
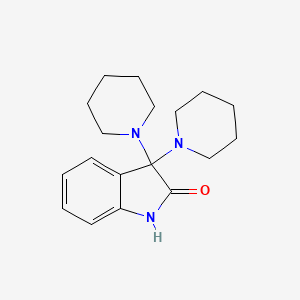

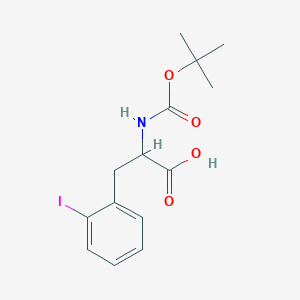

![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
